

Application Notes and Protocols: (-)-O-Desmethyl Tramadol as an Analytical Reference Standard

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Compound of Interest

Compound Name: (-)-O-Desmethyl Tramadol

Cat. No.: B015652

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Introduction

(-)-O-Desmethyl Tramadol ((-)-ODT), the principal active metabolite of the centrally acting analgesic Tramadol, plays a crucial role in the drug's therapeutic effect.^{[1][2][3][4]} Tramadol itself is a racemic mixture, and its analgesic properties are attributed to a complex mechanism involving weak binding to the μ -opioid receptor and inhibition of norepinephrine and serotonin reuptake.^[2] The O-demethylation of Tramadol to O-Desmethyltramadol (M1) is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.^{[1][4][5][6]} Notably, the M1 metabolite exhibits a significantly higher affinity for the μ -opioid receptor than the parent compound, making it a major contributor to the overall analgesic effect.^{[1][2][3]}

The enantiomers of O-Desmethyltramadol display distinct pharmacological profiles. While both (+)- and (-)-O-desmethyltramadol are inactive as serotonin reuptake inhibitors, (-)-O-desmethyltramadol retains activity as a norepinephrine reuptake inhibitor.^[3] Given its significance in the pharmacodynamics of Tramadol, the accurate quantification of **(-)-O-Desmethyl Tramadol** in biological matrices is essential for clinical and forensic toxicology, pharmacokinetic studies, and pharmaceutical research and development.^[2]

This document provides detailed application notes and protocols for the use of **(-)-O-Desmethyl Tramadol** as an analytical reference standard in various chromatographic

methods. It includes summaries of quantitative data, detailed experimental procedures, and visualizations of metabolic pathways and experimental workflows.

Physicochemical Properties and Storage

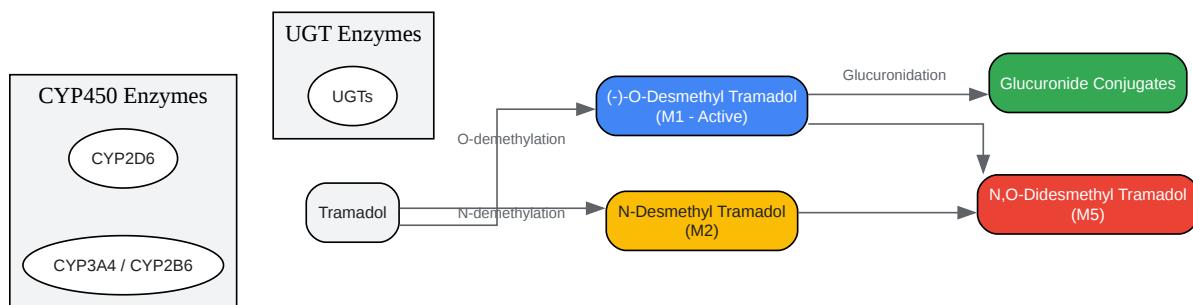
(-)-O-Desmethyl Tramadol hydrochloride is a white to off-white crystalline powder.^[7] It is readily soluble in water, methanol, and ethanol.^[7]

Property	Value	Reference
Chemical Name	(-)-2- [(DIMETHYLAMINO)METHYL] -1-(3- HYDROXYPHENYL)CYCLOH EXANOL, HCL	[8]
CAS Number	144830-15-9	[8]
Molecular Formula	C15H23NO2	[8]
Formula Weight	249.35 g/mol	[8]
Melting Point	141-142°C	[8]
Storage Temperature	Recommended to be stored at -20°C for long-term stability.	[9]
Stability	Stable under recommended storage conditions. A study on Tramadol and its O-desmethyl metabolite showed stability in human plasma for 8 hours at room temperature and for one week at -20°C, even with freeze-thaw cycles.	[10][11]

Tramadol Metabolism and Signaling Pathway

Tramadol undergoes extensive metabolism in the liver, primarily through O- and N-demethylation, to form various metabolites. The O-demethylation to the active metabolite O-

desmethyltramadol (M1) is mediated by CYP2D6, while N-demethylation to N-desmethyltramadol (M2) is catalyzed by CYP2B6 and CYP3A4.[1][5][6] M1 is a more potent μ -opioid receptor agonist than Tramadol itself and is a key contributor to its analgesic effects.[1][3]



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Simplified metabolic pathway of Tramadol.

Analytical Methods

The quantification of **(-)-O-Desmethyl Tramadol** in biological matrices is typically performed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of O-Desmethyl Tramadol.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Parameter	Urine[12]	Vitreous Humor[13]
Internal Standard	Proadifen (SKF525A)	Codeine-d6
Extraction Method	Liquid-Liquid Extraction (LLE)	Solid-Phase Extraction (SPE)
Derivatization	Not specified	N,O- Bis(trimethylsilyl)trifluoroaceta mide with 1% trimethylsilyl chloride
Linearity Range	10-1000 ng/mL	Not specified
Limit of Quantification (LOQ)	10 ng/mL	Not specified
Intra-assay Precision (%RSD)	1.29-6.48%	Not specified
Inter-assay Precision (%RSD)	1.28-6.84%	Not specified
Accuracy (%Recovery)	91.79-106.89%	Not specified
Extraction Efficiency	101.30%	Not specified

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Plasma (HPLC-UV) [7]	Plasma (LC-MS) [14]	Plasma (HPLC-DAD)[15]
Internal Standard	Not specified	Not specified	Propranolol
Extraction Method	LLE & Protein Precipitation	Protein Precipitation	LLE with back extraction
Linearity Range	1.5384 ng/mL (lower limit)	2-300 ng/mL	250-2000 ng/mL
Limit of Quantification (LOQ)	3.271 ng/mL	Not specified	250 ng/mL
Intra-day Precision (%CV)	11.517%	10.1%	1.89-10.91%
Inter-day Precision (%CV)	6.41%	6.7%	2.16-5.85%
Accuracy (%Bias)	0.337% (intra-day), 3.259% (inter-day)	-9.9% (within-run), 10.4% (between-run)	-13.07 to 4.99% (intra-assay), -2.03 to -6.98% (inter-assay)
Recovery	89.8%	96%	78.72%

Experimental Protocols

Protocol 1: GC-MS Analysis of (-)-O-Desmethyl Tramadol in Human Urine

This protocol is based on the methodology described by Gan et al. (2013).[12]

1. Materials and Reagents:

- (-)-O-Desmethyl Tramadol analytical reference standard
- Proadifen (SKF525A) internal standard (IS)
- Methyl-tert-butyl ether (MTBE)

- 0.1 M Hydrochloric acid

- Human urine samples

- GC-MS system

2. Standard Solution Preparation:

- Prepare stock solutions of **(-)-O-Desmethyl Tramadol** and Proadifen in methanol.
- Prepare working standard solutions by diluting the stock solutions to achieve a calibration curve range of 10-1000 ng/mL.

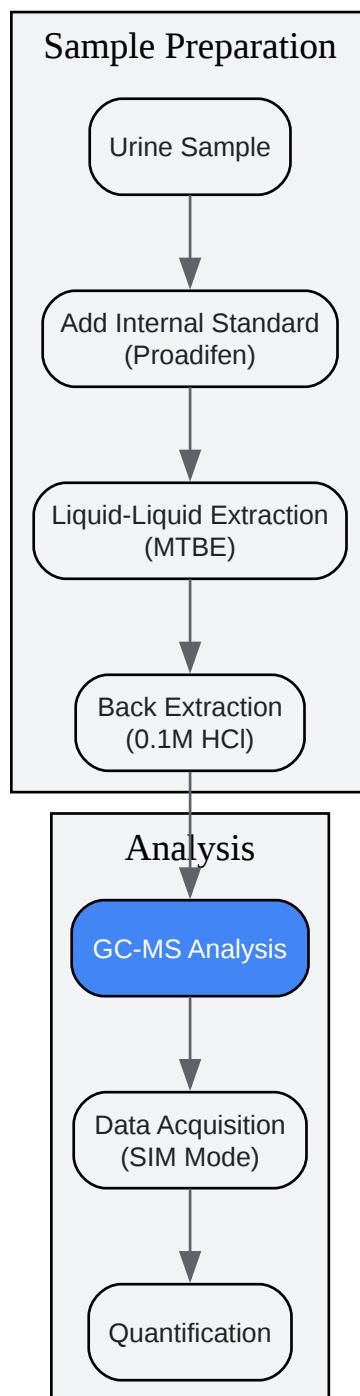
3. Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of urine sample, add the internal standard.
- Add 5 mL of MTBE and vortex for 5 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube.
- Add 100 μ L of 0.1 M HCl and vortex for 1 minute for back-extraction.
- Centrifuge and collect the aqueous layer for analysis.

4. GC-MS Conditions:

- Column: (Specify column type, e.g., DB-5MS)
- Carrier Gas: Helium
- Injector Temperature: 250°C
- Oven Temperature Program: (Specify initial temperature, ramp rate, and final temperature)
- Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode.

- Monitored Ions: (Specify m/z values for (-)-ODT and IS)



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Experimental workflow for GC-MS analysis.

Protocol 2: LC-MS Analysis of (-)-O-Desmethyl Tramadol in Human Plasma

This protocol is based on the methodology described by Vlase et al. (2008).[14]

1. Materials and Reagents:

- **(-)-O-Desmethyl Tramadol** analytical reference standard
- Acetonitrile
- Trifluoroacetic acid
- Perchloric acid (7%)
- Human plasma samples
- LC-MS system

2. Standard Solution Preparation:

- Prepare stock solutions of **(-)-O-Desmethyl Tramadol** in methanol.
- Prepare working standard solutions by diluting the stock solutions to achieve a calibration curve range of 2-300 ng/mL.

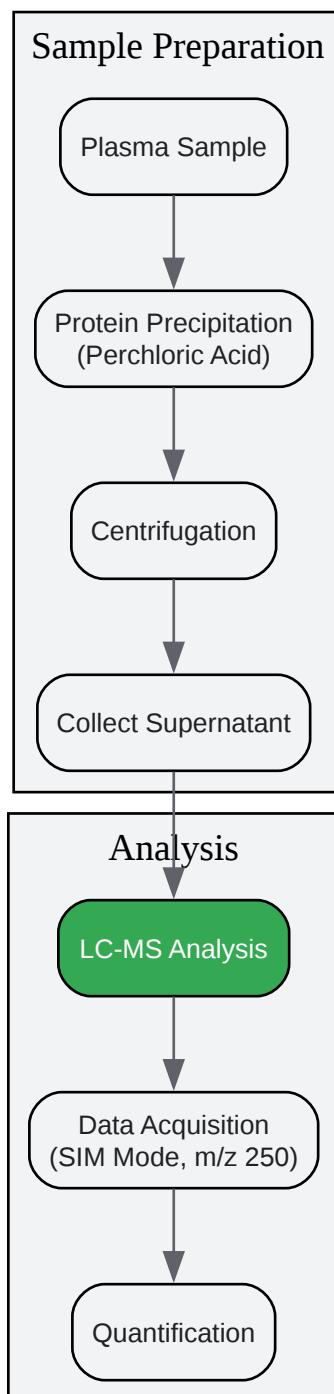
3. Sample Preparation (Protein Precipitation):

- To 0.2 mL of plasma, add 0.2 mL of 7% perchloric acid solution.
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 rpm for 5 minutes.
- Collect the supernatant for injection.

4. LC-MS Conditions:

- Column: Zorbax SB-C18 (100 mm x 3.0 mm I.D., 3.5 μ m)[14]

- Mobile Phase: 10:90 (v/v) mixture of acetonitrile and 0.2% (v/v) trifluoroacetic acid in water (isocratic)[[14](#)]
- Flow Rate: 1 mL/min[[14](#)]
- Column Temperature: 45°C[[14](#)]
- Mass Spectrometer: Ion trap with electrospray positive ionization.
- Detection Mode: SIM mode
- Monitored Ion (m/z): 250 for O-desmethyltramadol[[14](#)]



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Experimental workflow for LC-MS analysis.

Conclusion

(-)-O-Desmethyl Tramadol is a critical analyte for understanding the pharmacology and toxicology of Tramadol. The use of a certified analytical reference standard is paramount for achieving accurate and reliable quantitative results. The protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for the determination of **(-)-O-Desmethyl Tramadol** in various biological matrices. The provided workflows and metabolic pathway diagrams offer a clear visual representation of the experimental processes and biochemical transformations involved.

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